molecular formula C13H9BClFO B3287385 1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole CAS No. 845301-90-8

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole

Cat. No.: B3287385
CAS No.: 845301-90-8
M. Wt: 246.47 g/mol
InChI Key: MXOJVXNNESHMSK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole typically involves the reaction of 3-chlorophenylboronic acid with 5-fluoro-2-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to reflux, allowing the formation of the desired benzoxaborole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of boronic acids or boronate esters.

    Reduction: Formation of borohydride complexes.

    Substitution: Formation of substituted benzoxaboroles with various functional groups.

Scientific Research Applications

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential as an antimicrobial and antifungal agent. It has shown promise in the treatment of infections caused by resistant strains of bacteria and fungi.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological pathways, making the compound effective against various pathogens.

Comparison with Similar Compounds

Similar Compounds

    3-chloromethcathinone: A synthetic cathinone with stimulant properties.

    1-(3-chlorophenyl)piperazine: A psychoactive compound with central nervous system effects.

    5-fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of benzoxaboroles.

Uniqueness

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown potential in a wide range of applications, from medicinal chemistry to materials science, making it a versatile and valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BClFO/c15-11-3-1-2-10(7-11)14-13-5-4-12(16)6-9(13)8-17-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOJVXNNESHMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole
Reactant of Route 2
1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole
Reactant of Route 4
1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole
Reactant of Route 5
1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole
Reactant of Route 6
1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole

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